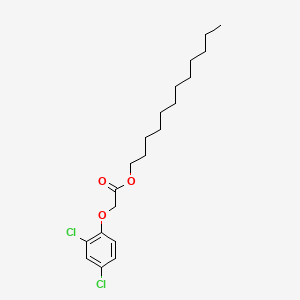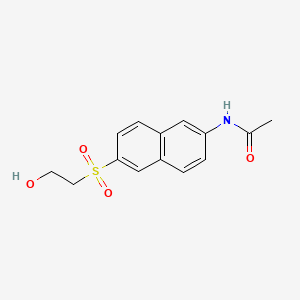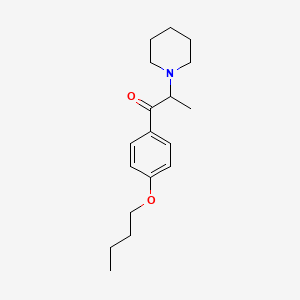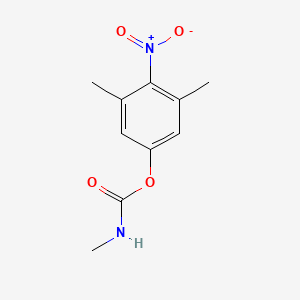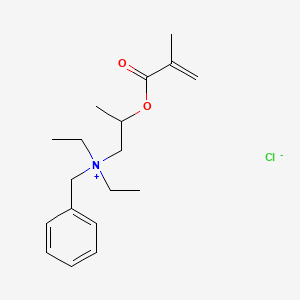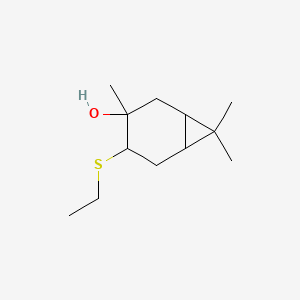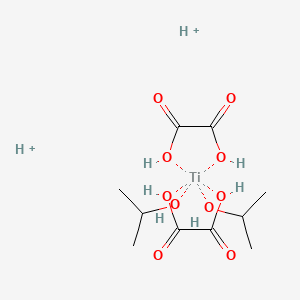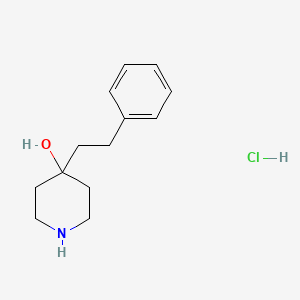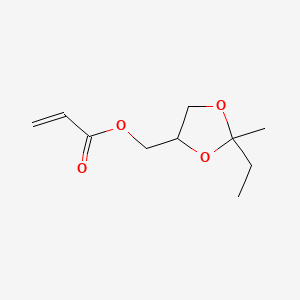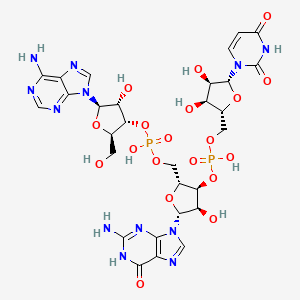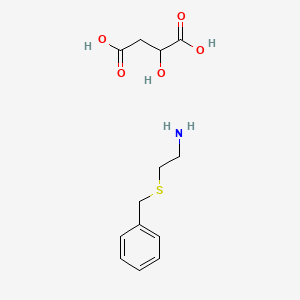
(2-(Benzylthio)ethyl)ammonium hydrogen malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Benzylthio)ethyl)ammonium hydrogen malate: is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.35866 g/mol . This compound is known for its unique structure, which includes a benzylthio group attached to an ethylammonium moiety, and a hydrogen malate anion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzylthio)ethyl)ammonium hydrogen malate typically involves the reaction of benzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of malic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve:
Continuous Stirred Tank Reactors (CSTR): For maintaining consistent reaction conditions
Purification: Crystallization or recrystallization techniques to obtain pure product
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for product verification
化学反应分析
Types of Reactions: (2-(Benzylthio)ethyl)ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The ethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Ethylamine derivatives
Substitution: Various substituted ethylammonium compounds
科学研究应用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutics: Investigated for its therapeutic effects in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2-(Benzylthio)ethyl)ammonium hydrogen malate involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. The ethylammonium moiety can interact with cell membranes, affecting cell signaling pathways. The hydrogen malate anion may participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.
相似化合物的比较
- (2-(Methylthio)ethyl)ammonium hydrogen malate
- (2-(Ethylthio)ethyl)ammonium hydrogen malate
- (2-(Phenylthio)ethyl)ammonium hydrogen malate
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the thio group (benzyl, methyl, ethyl, phenyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with molecular targets.
- Applications: While all these compounds have similar applications, (2-(Benzylthio)ethyl)ammonium hydrogen malate is unique due to its specific interactions and stability, making it more suitable for certain applications in drug development and material science.
属性
CAS 编号 |
22572-37-8 |
|---|---|
分子式 |
C13H19NO5S |
分子量 |
301.36 g/mol |
IUPAC 名称 |
2-benzylsulfanylethanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NS.C4H6O5/c10-6-7-11-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h1-5H,6-8,10H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChI 键 |
PYVXEGXCZNNDNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSCCN.C(C(C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


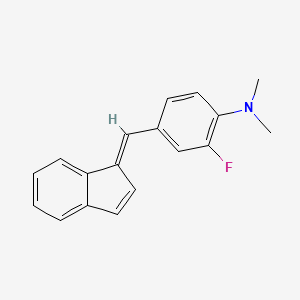
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
